molecular formula C25H27ClN4O4S B11216080 7-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

7-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B11216080
M. Wt: 515.0 g/mol
InChI Key: MOKYZXZQDLXFJX-UHFFFAOYSA-N
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Description

The compound 7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group.

    Reduction: Reduction reactions can occur at the oxohexyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The piperazine ring and chlorophenyl group are key functional groups that interact with biological receptors, potentially modulating their activity . The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H27ClN4O4S

Molecular Weight

515.0 g/mol

IUPAC Name

7-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C25H27ClN4O4S/c26-17-5-7-18(8-6-17)28-10-12-29(13-11-28)23(31)4-2-1-3-9-30-24(32)19-14-21-22(34-16-33-21)15-20(19)27-25(30)35/h5-8,14-15H,1-4,9-13,16H2,(H,27,35)

InChI Key

MOKYZXZQDLXFJX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

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